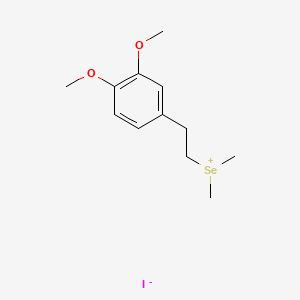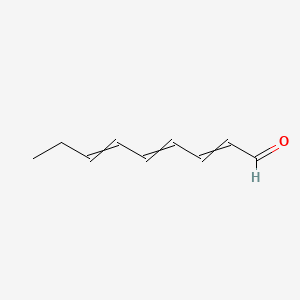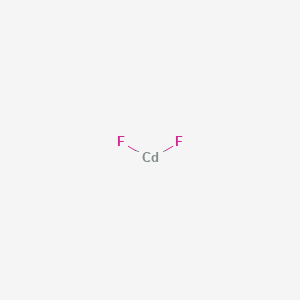
氟化镉
描述
Synthesis Analysis
Cadmium fluoride can be synthesized through various methods. One approach involves the reaction of Schiff base oligopyrrolic octaazamacrocycle with BF4- salts of divalent zinc and cadmium, resulting in fluoride anion abstraction and the formation of difluoride-bridged metal complexes (Tomat, Lynch, Sessler, & Cuesta, 2007). Another method involves the formation of CdF2 by the cadmium-fluorine reaction, a prototype for metal-gas reactions that proceed through the diffusion of anionic species (Zirin, 1971).
Molecular Structure Analysis
The molecular structure of cadmium fluoride plays a crucial role in its properties and applications. Studies have shown various structural aspects of cadmium-containing compounds. For instance, a study on cadmium-containing hydroxyapatite and fluorapatite revealed a distinct distribution of cadmium between different crystallographic cationic sites (Nounah, Lacout, & Savariault, 1992).
Chemical Reactions and Properties
Cadmium fluoride's chemical reactions are significant in understanding its behavior under different conditions. For example, the interaction of cadmium and fluoride ions has been studied using polarographic methods, revealing the existence of species like CdF+ and CdF2 (Bond, 1969).
Physical Properties Analysis
The physical properties of cadmium fluoride, such as its optical and electrical characteristics, are key to its applications. For instance, the bandgap of cadmium fluoride has been investigated through optical absorption and reflection studies, indicating that it is a direct allowed bandgap material (Forman, Hosler, & Blunt, 1972).
Chemical Properties Analysis
Understanding the chemical properties of cadmium fluoride is essential for its application in various domains. Research on the effects of cadmium and fluoride on DNA and protein syntheses of cultured human cells provides insights into its biological interactions (Sato, 1994).
科学研究应用
闪烁体/辐射探测器:氟化镉在闪烁体的发展中起着重要作用,用于探测辐射,促进了高能物理、医学成像和安全应用的进步(Gupta, 2013)。
光学和通信:包括氟化镉氯在内的氟化玻璃被研究用于激光光纤和光学放大应用,在光学、传感器和通信领域发挥着重要作用(Poulain, 1995)。
骨骼健康研究:对大鼠骨骼健康的氟化物和镉暴露的联合效应的研究为这些元素的潜在健康风险提供了见解(Chen et al., 2013)。
测井:对用于测井应用的氟化钡和氧化钨镉闪烁体的研究展示了它们在这一领域的潜力和局限性(Melcher et al., 1989)。
核探测和医学成像:对氨化氟对CdZnTeSe传感器的钝化的研究突出了其在增强用于核探测和医学成像的探测器性能方面的应用(Egarievwe et al., 2019)。
环境和健康研究:关于镉和氟共同暴露对肝毒性的影响的研究表明它们对环境健康和安全的联合影响,为提供见解(Arab-Nozari et al., 2020)。
电化学研究:对镉和氟相互作用的电化学分析有助于我们理解它们的化学性质(Bond, 1969)。
半导体研究:对镉氟化物与其他元素共掺杂的研究为其在半导体技术中的应用提供了见解(Uesu et al., 2003)。
薄膜表征:对氟掺杂的氧化镉薄膜的研究揭示了它们在创造高透明度和导电材料方面的潜力(Santos-Cruz et al., 2007)。
热力学研究:对氟化镉的热容量和热力学函数的研究有助于我们理解其热性质(Gavrichev et al., 2009)。
作用机制
- One notable target is the blood-brain barrier (BBB) . When cadmium fluoride is inhaled or ingested, it can weaken the BBB’s integrity, potentially affecting brain health .
- These released electrons contribute to n-type conductivity , creating a hydrogenic donor level. This property is relevant for its use in electronic applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment and medicine . Fluorescent probe has been a powerful tool for cadmium detection because of its convenience, sensitivity, and bioimaging capability . In the future, researchers hope to design cadmium fluorescent probes with higher selectivity, sensitivity and practicability .
属性
IUPAC Name |
difluorocadmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEULQCPJDDSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Cd]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdF2 | |
| Record name | cadmium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064878 | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless chunks; [MSDSonline] | |
| Record name | Cadmium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7790-79-6 | |
| Record name | Cadmium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium fluoride (CdF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of cadmium fluoride?
A1: The molecular formula of cadmium fluoride is CdF2. Its molecular weight is 150.41 g/mol.
Q2: What is the crystal structure of cadmium fluoride?
A2: Cadmium fluoride crystallizes in the cubic fluorite structure. []
Q3: What are the optical properties of cadmium fluoride?
A3: Cadmium fluoride is transparent from the ultraviolet to the infrared regions of the electromagnetic spectrum. It exhibits a wide transmission range, making it suitable for various optical applications. [, , ]
Q4: How does the addition of rare-earth ions influence the properties of cadmium fluoride?
A4: Doping cadmium fluoride with rare-earth ions can significantly alter its optical and electrical properties. For instance, it can induce luminescence, making it suitable for applications in photonics. [, , ]
Q5: Can you describe the Raman spectrum of cadmium fluoride?
A5: The Raman spectrum of pure CdF2 reveals its fundamental transverse and longitudinal optical modes. These data contribute to calculating its damping constant, static dielectric constant, and effective charge. []
Q6: What happens to cadmium fluoride at high temperatures?
A6: At high temperatures, cadmium fluoride can undergo thermal expansion and exhibit changes in its dielectric properties. [, ]
Q7: How is cadmium fluoride used in holography?
A7: Cadmium fluoride doped with specific impurities like gallium (Ga) or indium (In) exhibits photochromic properties. This characteristic enables their use in real-time holography, as they can record phase holograms and respond to a wide range of optical frequencies. []
Q8: Can cadmium fluoride be used as a catalyst?
A8: Yes, cadmium fluoride demonstrates catalytic activity in various chemical reactions. For instance, it has been explored as a catalyst in the hydration of acetylene to produce acetaldehyde and acetone. [, ]
Q9: How does cadmium fluoride act as a catalyst in acetylene hydration?
A9: Research suggests that cadmium fluoride can act as a bifunctional catalyst in this reaction. This property enables it to facilitate both the adsorption of reactants and the subsequent formation of desired products. []
Q10: Have molecular dynamics simulations been used to study cadmium fluoride?
A10: Yes, molecular dynamics simulations have been employed to investigate various aspects of cadmium fluoride, such as its melting behavior, eutectic composition in solid solutions, and glass-forming ability. []
Q11: Can you elaborate on the use of simulations to understand cadmium fluoride's role in tribology?
A11: Large-scale molecular dynamics simulations have been instrumental in studying the tribological properties of cadmium fluoride. This includes investigating its behavior under stress, its interactions with other materials at the nanoscale, and phenomena like superionic conductivity, which influences friction and wear. []
Q12: Is cadmium fluoride toxic?
A12: Yes, cadmium fluoride is considered toxic. Studies in rats have shown that intravenous administration can lead to severe hepatic damage, renal injury, and abnormal serum electrolytes. [, ]
Q13: What is the known lethal dose of cadmium fluoride?
A13: The 24-hour LD50 of cadmium fluoride in rats after intravenous administration is reported to be 3.29 mg/kg. []
Q14: What specific organs are most affected by cadmium fluoride toxicity?
A14: The liver and kidneys are the primary target organs affected by cadmium fluoride toxicity. Acute exposure can lead to severe damage to these organs. [, ]
Q15: Are there long-term effects associated with cadmium fluoride exposure?
A15: While research on the long-term effects of cadmium fluoride is limited, the compound's chemical similarity to other cadmium-containing substances suggests a potential for chronic toxicity upon prolonged exposure. [, ]
Q16: How does doping with other elements affect the properties of cadmium fluoride?
A16: Doping cadmium fluoride with elements like sodium, yttrium, or other rare earth metals can significantly influence its electrical conductivity, defect chemistry, and optical properties. This doping strategy is often used to tailor the material for specific applications. [, , , , , ]
Q17: Can you explain the concept of "bistable donors" in the context of cadmium fluoride?
A17: In cadmium fluoride doped with certain impurities, like indium, a phenomenon called "bistable donors" arises. This refers to the impurity existing in two different states within the material's band structure: a strongly localized state and a weakly localized state. These states influence the material's optical and electronic properties. []
Q18: How does cadmium fluoride contribute to research in organic light-emitting diodes (OLEDs)?
A18: Research explores the use of cadmium fluoride as a component in OLEDs. Specifically, praseodymium-ytterbium-codoped lead-cadmium fluoride glass is being investigated for its up-conversion luminescent properties, aiming to create efficient blue light-emitting materials. []
Q19: What are the environmental concerns related to cadmium fluoride?
A19: Given its toxicity profile, the release of cadmium fluoride into the environment poses significant concerns. Strategies for mitigating its environmental impact and ensuring responsible waste management practices are crucial areas of focus. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



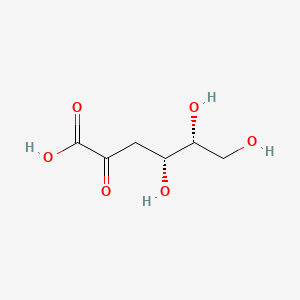
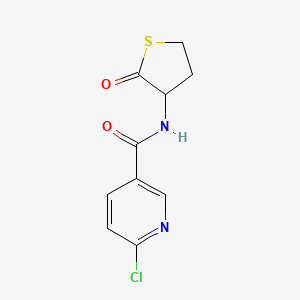
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
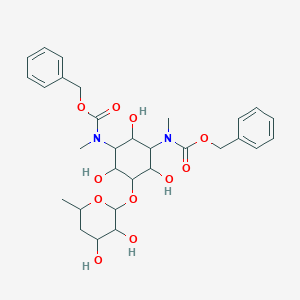
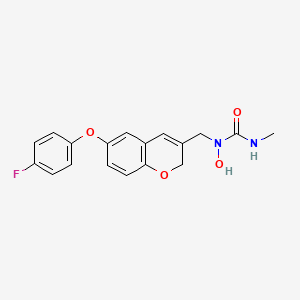
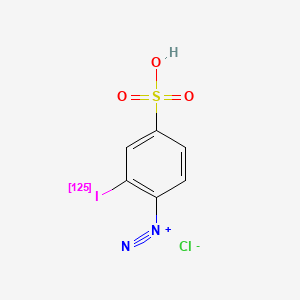
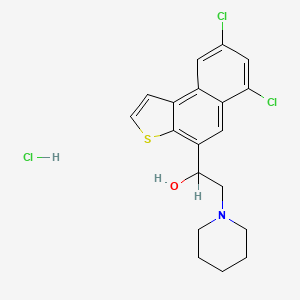
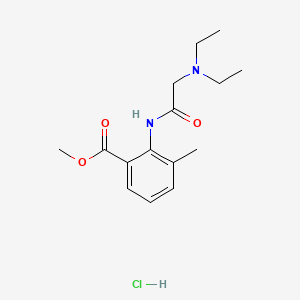
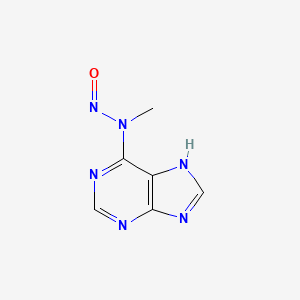
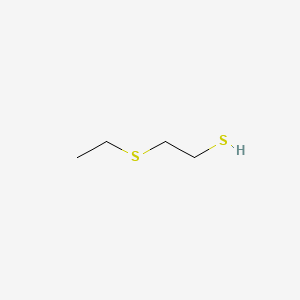
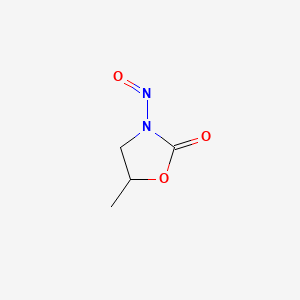
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)
